molecular formula C16H17Cl2NO B5678362 4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline

4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline

Cat. No.: B5678362
M. Wt: 310.2 g/mol
InChI Key: VDFZGYBVMWRFAR-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methylquinoline.

    Chlorination: The 2-methylquinoline is chlorinated to introduce the chloro group at the 4-position.

    Ethoxylation: The 6-position is ethoxylated using ethyl iodide in the presence of a base.

    Alkylation: The final step involves the alkylation of the 3-position with (Z)-3-chlorobut-2-enyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the substituents.

    Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloroquinoline: A simpler analogue with similar biological activities.

    6-ethoxyquinoline: Shares the ethoxy group but lacks the complex substitution pattern.

    2-methylquinoline: The parent compound with fewer substituents.

Uniqueness

4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, ethoxy, and methyl groups makes it a versatile molecule for various applications.

Properties

IUPAC Name

4-chloro-3-[(Z)-3-chlorobut-2-enyl]-6-ethoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c1-4-20-12-6-8-15-14(9-12)16(18)13(11(3)19-15)7-5-10(2)17/h5-6,8-9H,4,7H2,1-3H3/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFZGYBVMWRFAR-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=C(N=C2C=C1)C)CC=C(C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C(=C(N=C2C=C1)C)C/C=C(/C)\Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.